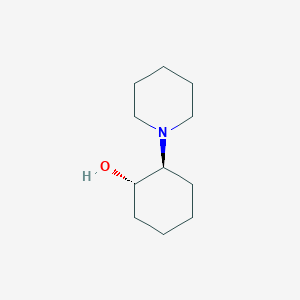
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(Piperidin-1-yl)cyclohexan-1-ol (PCCH) is a cyclic alcohol derived from piperidine, a heterocyclic compound containing a five-membered ring with two nitrogen atoms. PCCH has been studied extensively due to its potential application in a variety of fields, including medicinal chemistry, biochemistry, and materials science. PCCH has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Furthermore, PCCH has been investigated for its potential to be used as a chiral building block for the synthesis of various pharmaceutical compounds.
Applications De Recherche Scientifique
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been studied extensively for its potential applications in a variety of scientific fields. In medicinal chemistry, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been used as a chiral building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and anti-cancer agents. In biochemistry, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been investigated for its potential to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which could have therapeutic implications for the treatment of metabolic diseases. In materials science, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been used as a monomer for the production of polymers with various properties, such as biocompatibility and biodegradability.
Mécanisme D'action
The exact mechanism of action of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is not yet fully understood. However, it is believed that (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol exerts its effects by binding to and modulating the activity of enzymes involved in various biochemical pathways. For example, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which could potentially lead to the inhibition of inflammation. Furthermore, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which could potentially lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has anti-inflammatory, anti-cancer, and anti-microbial effects. (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has also been found to possess antioxidant activity, which could potentially be beneficial in the prevention of oxidative stress-related diseases. Furthermore, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to possess antifungal activity, which could potentially be useful in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol in laboratory experiments has several advantages. (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a relatively inexpensive compound, making it an attractive choice for use in research. Additionally, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a chiral compound, which makes it useful for the synthesis of various pharmaceutical compounds. Finally, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a relatively stable compound, making it suitable for use in a variety of laboratory experiments.
However, there are some limitations to the use of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol in laboratory experiments. (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a relatively small molecule, which can make it difficult to detect and quantify in complex biological samples. Additionally, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to be rapidly metabolized in vivo, which can limit its usefulness in certain types of experiments.
Orientations Futures
The potential applications of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol are vast and still largely unexplored. Future research should focus on further elucidating the mechanism of action of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol and exploring its potential therapeutic applications. Additionally, further research should focus on the development of new methods for the synthesis of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol, which could potentially lead to the production of higher yields and higher purity. Finally, further research should focus on the development of new methods for the detection and quantification of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol in complex biological samples.
Méthodes De Synthèse
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol can be synthesized through a variety of methods. The most common method involves the reaction of piperidine with cyclohexanone in the presence of an acid catalyst. This reaction produces a racemic mixture of the (1S,2S)- and (1R,2R)-stereoisomers of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol. Alternatively, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol can be synthesized using a chiral auxiliary method, which involves the reaction of a chiral auxiliary with piperidine and cyclohexanone. This method produces a single enantiomer of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol, which can be separated from the mixture using chromatography.
Propriétés
IUPAC Name |
(1S,2S)-2-piperidin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCABTUQGBBPPF-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)
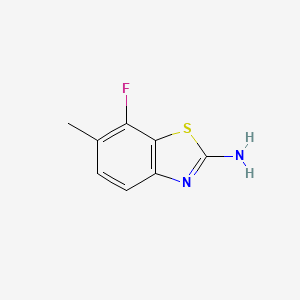
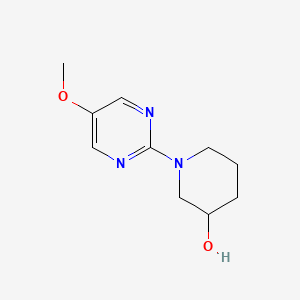




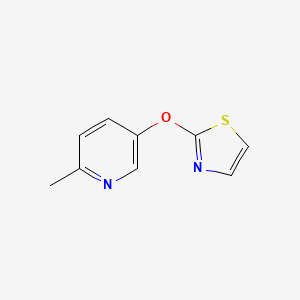

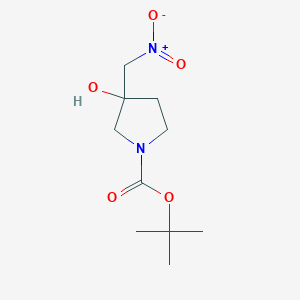
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)

![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)